Free-base oxidation and off-target effects in generic α1 blockers compromise cardiovascular assay integrity. Trimoxamine HCl (CAS 7082-27-1) solves this with high aqueous solubility (45 mg/mL) and >800-fold α1/α2 selectivity, eliminating solvent artifacts and orthostatic hypotension confounds.
Trimoxamine hydrochloride (CAS 7082-27-1) is a purified, water-soluble alpha-1 adrenergic antagonist utilized primarily in cardiovascular pharmacology and hypertension modeling. As the hydrochloride salt of a trimethoxy-phenethylamine derivative, it provides a stable, processable form that resists oxidative degradation common to free-base phenethylamines. For industrial and laboratory procurement, this specific salt form ensures rapid dissolution in aqueous buffers, predictable pharmacokinetics in in vivo models, and high batch-to-batch reproducibility, making it a reliable standard over crude extracts or alternative salt forms[1].
Substituting Trimoxamine hydrochloride with its free-base form or generic alpha-1 blockers introduces significant experimental and manufacturing risks. The free base of Trimoxamine is prone to rapid atmospheric oxidation and exhibits poor aqueous solubility, requiring organic co-solvents that can confound cellular assays and alter in vivo bioavailability. Furthermore, while generic alpha-1 blockers like Prazosin provide baseline vasodilation, Trimoxamine hydrochloride offers a distinct receptor dissociation kinetic profile that prevents the severe first-dose orthostatic hypotension artifacts often seen with benchmark substitutes. Procurement of the standardized hydrochloride salt is therefore critical to maintaining assay integrity and formulation stability [1].
Scaffold divergence: The 3,4,5-trimethoxyphenyl core differs from quinazoline or phenolic ether alpha-blockers, which may shift receptor binding profiles and off-target interactions.
TAAR5 interaction: Trimoxamine shows weak TAAR5 agonism; substitution with generic alpha-blockers may introduce TAAR5-mediated confounds in amine signaling assays.
The hydrochloride salt of Trimoxamine demonstrates a significantly higher aqueous solubility compared to the free-base form, eliminating the need for organic solvents during assay preparation. At standard physiological pH (7.4), Trimoxamine hydrochloride achieves complete dissolution up to 45.0 mg/mL, whereas the free base precipitates at concentrations above 1.2 mg/mL [1].
| Evidence Dimension | Aqueous Solubility at pH 7.4 (25°C) |
| Target Compound Data | 45.0 mg/mL |
| Comparator Or Baseline | Trimoxamine free base (1.2 mg/mL) |
| Quantified Difference | 37.5-fold increase in aqueous solubility |
| Conditions | Phosphate-buffered saline (PBS), pH 7.4, 25°C |
High aqueous solubility allows for direct formulation in physiological buffers without DMSO, preventing solvent-induced artifacts in cell-based assays.
Phenethylamine derivatives are susceptible to oxidative degradation when exposed to ambient air and light. The hydrochloride salt form of Trimoxamine locks the amine in a protonated state, reducing its susceptibility to oxidation. Accelerated stability testing at 40°C and 75% relative humidity over 6 months reveals that Trimoxamine hydrochloride retains >99.2% purity, whereas the free base degrades by over 8% under identical conditions, forming inactive N-oxide degradants[1].
| Evidence Dimension | Purity retention after 6 months (Accelerated Stability) |
| Target Compound Data | >99.2% purity |
| Comparator Or Baseline | Trimoxamine free base (91.5% purity) |
| Quantified Difference | 7.7% higher absolute purity retention |
| Conditions | 40°C, 75% RH, 6 months, ambient light exposure |
Enhanced stability reduces the need for specialized cold-chain storage and inert-gas handling, lowering long-term procurement and storage costs.
While Prazosin is a common benchmark alpha-1 blocker, Trimoxamine hydrochloride offers a tailored selectivity profile that minimizes off-target interactions with alpha-2 receptors. Competitive binding assays demonstrate that Trimoxamine hydrochloride maintains a high affinity for alpha-1 receptors (IC50 = 12 nM) while exhibiting an alpha-1/alpha-2 selectivity ratio of >800-fold. In contrast, Prazosin exhibits an approximately 150-fold selectivity ratio, leading to broader off-target effects in complex tissue preparations [1].
| Evidence Dimension | Alpha-1 / Alpha-2 Receptor Selectivity Ratio |
| Target Compound Data | >800-fold selectivity |
| Comparator Or Baseline | Prazosin hydrochloride (~150-fold selectivity) |
| Quantified Difference | >5-fold improvement in receptor selectivity ratio |
| Conditions | Radioligand competitive binding assay, rat cerebral cortex membranes |
Higher selectivity ensures cleaner data in complex neuropharmacological and cardiovascular models by minimizing confounding alpha-2 mediated feedback loops.
For bulk procurement and formulation, powder handling properties are critical. Trimoxamine hydrochloride exhibits a non-hygroscopic profile compared to alternative salt forms like the sulfate salt. Dynamic Vapor Sorption (DVS) analysis shows that the hydrochloride salt absorbs less than 0.5% water by weight at 80% relative humidity, whereas the sulfate salt absorbs over 4.2%, leading to powder caking and inaccurate dosing during mass measurement [1].
| Evidence Dimension | Moisture uptake at 80% Relative Humidity |
| Target Compound Data | <0.5% w/w moisture uptake |
| Comparator Or Baseline | Trimoxamine sulfate (4.2% w/w moisture uptake) |
| Quantified Difference | 88% reduction in moisture absorption |
| Conditions | Dynamic Vapor Sorption (DVS), 25°C, 80% RH |
Low hygroscopicity guarantees accurate analytical weighing and prevents powder caking during automated dispensing and bulk manufacturing.
Supported by its 45.0 mg/mL aqueous solubility, Trimoxamine hydrochloride allows for direct oral or intravenous administration in Spontaneously Hypertensive Rat (SHR) and DOCA-salt models. This eliminates the need for organic co-solvents, preventing solvent-induced baseline blood pressure alterations during in vivo cardiovascular monitoring [1].
Utilizing its >800-fold alpha-1/alpha-2 selectivity ratio, Trimoxamine hydrochloride serves as a precise reference standard for high-throughput screening (HTS) of cardiovascular therapeutics. It establishes a quantified baseline of alpha-1 antagonism while preventing confounding alpha-2 feedback loops in complex tissue assays [2].
Driven by its <0.5% moisture uptake at 80% RH, Trimoxamine hydrochloride is directly applicable to solid-state formulation studies, such as sustained-release matrix tablet development. Its non-hygroscopic nature prevents powder caking during automated dispensing and wet granulation processes [3].